Proven Intermediate in FDA-Approved HCV Drug Dasabuvir Synthesis
N-(6-Bromonaphthalen-2-YL)methanesulfonamide is a direct reactant in the synthesis of arylpyrimidinediones, which are hepatitis C virus (HCV) inhibitors . This includes its documented role as a key intermediate in the synthetic route for Dasabuvir (ABT-333), an FDA-approved non-nucleoside HCV NS5B polymerase inhibitor . Unlike related analogs such as N-(6-bromonaphthalen-2-yl)acetamide (CAS 71590-32-4) or N-(6-bromonaphthalen-2-yl)-2-hydroxy-2-methylpropanamide (CAS 1215206-72-6), which lack the requisite methanesulfonamide group for this specific pathway, this compound is essential for achieving the final drug's molecular architecture .
| Evidence Dimension | Role in HCV Inhibitor Synthesis |
|---|---|
| Target Compound Data | Validated reactant for arylpyrimidinedione synthesis leading to Dasabuvir |
| Comparator Or Baseline | N-(6-bromonaphthalen-2-yl)acetamide (CAS 71590-32-4); N-(6-bromonaphthalen-2-yl)-2-hydroxy-2-methylpropanamide (CAS 1215206-72-6) |
| Quantified Difference | Functional group specificity (methanesulfonamide vs. acetamide or hydroxypropanamide); no literature evidence supports the comparators in the Dasabuvir pathway |
| Conditions | Multi-step organic synthesis; comparative structural requirement analysis |
Why This Matters
Procurement must be based on the specific functional group requirements of the target drug synthesis; using an incorrect analog will halt the entire synthetic sequence.
